4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester
Overview
Description
4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and ester functionalities, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester typically involves the reaction of 4-hydroxy-1,3-benzenedicarboxylic acid dimethyl ester with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced derivatives. Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester involves its reactivity with various molecular targets. The trifluoromethylsulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify molecular structures. The ester groups also play a role in the compound’s reactivity, undergoing hydrolysis or reduction under appropriate conditions.
Comparison with Similar Compounds
Similar compounds to 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester include:
4-[[(Trifluoromethyl)sulfonyl]oxy]-benzoic acid: Similar structure but lacks the ester functionalities.
4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
dimethyl 4-(trifluoromethylsulfonyloxy)benzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O7S/c1-19-9(15)6-3-4-8(7(5-6)10(16)20-2)21-22(17,18)11(12,13)14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAYIRJZJUTZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475891 | |
Record name | 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377082-05-8 | |
Record name | 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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